molecular formula C31H35N3O7S B2780690 2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 4-(dipropylsulfamoyl)benzoate CAS No. 361159-16-2

2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 4-(dipropylsulfamoyl)benzoate

Cat. No. B2780690
CAS RN: 361159-16-2
M. Wt: 593.7
InChI Key: PMPDPKXFAMVWFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 4-(dipropylsulfamoyl)benzoate is a useful research compound. Its molecular formula is C31H35N3O7S and its molecular weight is 593.7. The purity is usually 95%.
BenchChem offers high-quality 2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 4-(dipropylsulfamoyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 4-(dipropylsulfamoyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral Research

Indole derivatives, which share structural similarities with the compound , have been found to possess significant antiviral activities. For instance, certain indole-based molecules have shown inhibitory activity against influenza A and other viruses . This suggests that our compound could be explored for its potential antiviral properties, possibly offering a new avenue for the treatment of viral infections.

Anti-inflammatory Studies

The indole nucleus, present in many bioactive compounds, has been associated with anti-inflammatory properties . By extension, the compound could be investigated for its efficacy in reducing inflammation, which is a common pathological process in many diseases.

Anticancer Potential

Indole derivatives are known to exhibit anticancer activities. They can bind with high affinity to multiple receptors, which is crucial in the development of new therapeutic agents . Research into the anticancer potential of this compound could provide insights into novel treatment strategies for various cancers.

Drug Development and Synthesis

The compound’s unique structure makes it a candidate for the synthesis of new pharmaceuticals. Its molecular framework could be modified to enhance its pharmacological properties or to reduce potential side effects, contributing to the development of more effective drugs.

Each of these applications represents a promising field of study. However, it’s important to note that the actual research and development process would require extensive testing, including in vitro, in vivo, and clinical trials, to establish the compound’s efficacy and safety profile. The information provided here is based on the structural and pharmacological similarities with known indole derivatives and the potential inferred from these associations .

properties

IUPAC Name

2-(6-morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 4-(dipropylsulfamoyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H35N3O7S/c1-3-14-33(15-4-2)42(38,39)23-10-8-22(9-11-23)31(37)41-21-18-34-29(35)25-7-5-6-24-27(32-16-19-40-20-17-32)13-12-26(28(24)25)30(34)36/h5-13H,3-4,14-21H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMPDPKXFAMVWFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)OCCN2C(=O)C3=C4C(=C(C=C3)N5CCOCC5)C=CC=C4C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H35N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

593.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 4-(dipropylsulfamoyl)benzoate

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